molecular formula C31H30N2OS B12496735 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide

Cat. No.: B12496735
M. Wt: 478.6 g/mol
InChI Key: BSCGVOKSECGGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a dihydroisoquinoline moiety, which is known for its biological and pharmacological properties. The compound’s structure includes a benzamide core, which is often associated with various therapeutic activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide can be achieved through a multi-step processThe reaction conditions typically involve mild temperatures and the use of suitable solvents to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the overall yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its tetrahydroisoquinoline analogs.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzamides and isoquinoline derivatives, which can exhibit different biological activities.

Scientific Research Applications

4-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may act as an inhibitor of aldo-keto reductase, which is involved in the metabolism of steroids and other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a dihydroisoquinoline moiety with a benzamide core makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C31H30N2OS

Molecular Weight

478.6 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]benzamide

InChI

InChI=1S/C31H30N2OS/c1-23-19-25(22-35-29-9-3-2-4-10-29)13-16-30(23)32-31(34)27-14-11-24(12-15-27)20-33-18-17-26-7-5-6-8-28(26)21-33/h2-16,19H,17-18,20-22H2,1H3,(H,32,34)

InChI Key

BSCGVOKSECGGMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CN4CCC5=CC=CC=C5C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.